molecular formula C31H22NP B169758 (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane CAS No. 149245-03-4

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Cat. No. B169758
CAS RN: 149245-03-4
M. Wt: 439.5 g/mol
InChI Key: YMJAIEYASUCCMJ-UHFFFAOYSA-N
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Description

“1-(Isoquinolin-1-yl)-2-naphthol trifluoromethanesulfonate” is a compound with the molecular formula C20H12F3NO3S . It has a molecular weight of 403.4 g/mol . This compound is used as a platform molecule for the synthesis of other biaryl ligands useful in asymmetric catalysis .


Synthesis Analysis

A direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been reported, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner . Moreover, a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor is established to access two types of promising axially chiral Lewis base catalysts in optically pure forms .


Molecular Structure Analysis

The InChI of the compound is InChI=1S/C20H12F3NO3S/c21-20 (22,23)28 (25,26)27-17-10-9-13-5-1-3-7-15 (13)18 (17)19-16-8-4-2-6-14 (16)11-12-24-19/h1-12H . The Canonical SMILES of the compound is C1=CC=C2C (=C1)C=CC (=C2C3=NC=CC4=CC=CC=C43)OS (=O) (=O)C (F) (F)F .


Chemical Reactions Analysis

The compound has been synthesized as a platform molecule to access other iconic ligands such as QUINAP . The utility of this methodology is further illustrated by facile transformations of the products into QUINAP, an iconic ligand in asymmetric catalysis .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 64.6 Ų . It has a complexity of 648 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of metals, as well as to study drug metabolism and drug-receptor interactions. This compound has also been used as a ligand in coordination chemistry, and has been used to study proteins, enzymes, and other biomolecules. In addition, this compound has been used as a catalyst in a variety of organic reactions.

Mechanism of Action

Target of Action

The primary target of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is the isoquinoline and 2-naphthol molecules . This compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis .

Mode of Action

The compound interacts with its targets through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This interaction provides a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

Biochemical Pathways

The affected pathway is the synthesis of atropisomeric QUINOL and its derivatives . The compound’s action leads to the establishment of a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor . This allows access to two types of promising axially chiral Lewis base catalysts in optically pure forms .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have significant bioavailability due to its ability to participate in direct oxidative cross-coupling reactions .

Result of Action

The molecular and cellular effects of the compound’s action include the facile transformations of the products into QUINAP , an iconic ligand in asymmetric catalysis . Moreover, a novel organic dye derived from QUINOL, a product of the compound’s action, has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Action Environment

The compound’s ability to participate in metal-free oxidative cross-coupling reactions suggests that it may be stable and effective in a variety of chemical environments .

Advantages and Limitations for Lab Experiments

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has several advantages as a ligand in coordination chemistry. It is relatively stable in aqueous solution, and it has a high affinity for metal ions. In addition, this compound is relatively inexpensive and readily available. However, this compound is not soluble in organic solvents, and it is not very soluble in water.

Future Directions

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has been used in a variety of scientific research applications, and there are a number of potential future directions for research. These include further studies of this compound’s reactivity with metals and other molecules, as well as studies of its potential applications in drug metabolism and drug-receptor interactions. In addition, future studies could investigate the potential use of this compound as a catalyst in organic reactions, as well as its potential use in the study of proteins, enzymes, and other biomolecules. Finally, further research could investigate the potential biochemical and physiological effects of this compound in humans and other organisms.

Synthesis Methods

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is synthesized by a two-step process. In the first step, isoquinoline is reacted with naphthalene-2-yl diphenylphosphane in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate product, which is then reacted with an acid, such as hydrochloric acid, to produce this compound. The synthesis of this compound can be carried out in a variety of solvents, including water, methanol, ethanol, and acetonitrile.

properties

IUPAC Name

(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAIEYASUCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318345
Record name (R)-QUINAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149341-34-4, 149245-03-4, 149341-33-3
Record name (R)-QUINAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-QUINAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline
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Record name 149245-03-4
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Record name 149341-33-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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